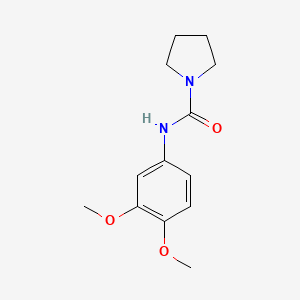
N-(3,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide, commonly known as DMPP, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. DMPP belongs to the class of pyrrolidinecarboxamide compounds and has been found to have a range of biological effects. In
科学研究应用
DMPP has been widely used as a pharmacological tool in scientific research. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, enhancing its activity. This receptor is involved in various physiological processes, including learning and memory, inflammation, and pain perception. DMPP has also been found to modulate the activity of other receptors, including the GABA-A receptor and the 5-HT3 receptor.
作用机制
DMPP exerts its pharmacological effects by binding to the allosteric site of the α7 nicotinic acetylcholine receptor, increasing its sensitivity to acetylcholine. This results in an increase in the activity of the receptor, leading to downstream effects such as increased calcium influx and neurotransmitter release.
Biochemical and Physiological Effects
DMPP has been found to have a range of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models, as well as reduce inflammation and pain perception. DMPP has also been found to have anxiolytic and antidepressant effects, possibly through its modulation of the GABA-A receptor and the 5-HT3 receptor.
实验室实验的优点和局限性
DMPP has several advantages for use in lab experiments. It is a highly selective modulator of the α7 nicotinic acetylcholine receptor, making it a useful tool for studying the role of this receptor in various physiological processes. DMPP is also relatively stable and can be easily synthesized, making it a cost-effective option for researchers.
However, there are also limitations to the use of DMPP in lab experiments. Its effects may be influenced by factors such as age, sex, and genetic background, making it important to carefully control for these variables in experimental design. Additionally, DMPP has been found to have some off-target effects, such as modulating the activity of other receptors, which may complicate interpretation of results.
未来方向
There are several potential future directions for research on DMPP. One area of interest is the role of the α7 nicotinic acetylcholine receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's. DMPP has been found to improve cognitive function in animal models of these diseases, suggesting that it may have therapeutic potential. Additionally, further research is needed to fully understand the effects of DMPP on other receptors, such as the GABA-A receptor and the 5-HT3 receptor, and how these effects may contribute to its pharmacological profile.
Conclusion
In conclusion, N-(3,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide, or DMPP, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. DMPP acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, leading to a range of biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, DMPP has several potential future directions for research, including its role in neurodegenerative diseases and its effects on other receptors.
合成方法
DMPP can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with pyrrolidine-1-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. Alternatively, DMPP can be synthesized through the reaction of 3,4-dimethoxyphenylacetic acid with pyrrolidine and subsequent coupling with N,N'-dicyclohexylcarbodiimide.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-17-11-6-5-10(9-12(11)18-2)14-13(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADUQTYHPKJXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


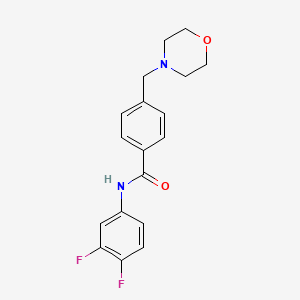
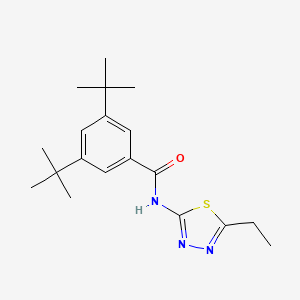
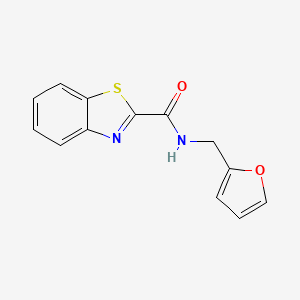
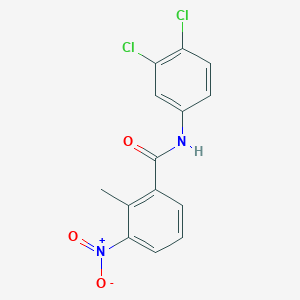

![N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea](/img/structure/B5724321.png)
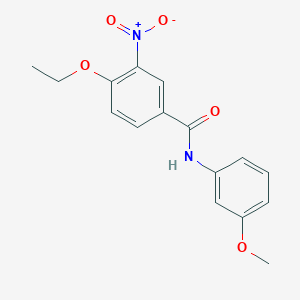
![N'-[(5,6-dichloro-5,6-difluorobicyclo[2.2.1]hept-2-yl)methylene]isonicotinohydrazide](/img/structure/B5724331.png)
![8-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5724337.png)

![2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5724365.png)
![N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]acetamide](/img/structure/B5724371.png)
![4-bromo-2-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)phenol](/img/structure/B5724373.png)